Product packaging for Guaietolin, (R)-(Cat. No.:CAS No. 139003-96-6)

Guaietolin, (R)-

Cat. No.: B590109
CAS No.: 139003-96-6
M. Wt: 212.245
InChI Key: XLOYQLAMNLMXCE-SECBINFHSA-N
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Description

Contextual Significance of Chirality in Small Molecule Studies

Chirality, derived from the Greek word for hand, is a fundamental property of an object, including a molecule, that makes it non-superimposable on its mirror image. libretexts.orglibretexts.org These non-superimposable mirror-image molecules are known as enantiomers. pressbooks.pub In organic chemistry, chirality most often arises at a tetrahedral carbon atom bonded to four different substituents, known as a chiral center or asymmetric carbon atom. libretexts.orgtru.ca

While enantiomers of a compound possess identical physical properties such as melting point, boiling point, and density, they differ in their interaction with other chiral entities and with plane-polarized light. lumenlearning.com One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its counterpart will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)). tru.calumenlearning.com This distinction is critical in biological systems, where enzymes, receptors, and other biomolecules are themselves chiral, often leading to significantly different pharmacological effects between two enantiomers of a drug. researchgate.net Consequently, the ability to synthesize and study single enantiomers is of paramount importance in pharmaceutical development and chemical biology.

Overview of Guaietolin as a Model Compound for Chemical Investigation

Guaietolin, systematically known as 3-(2-ethoxyphenoxy)propane-1,2-diol, is a chiral glycerol (B35011) derivative. It exists as a pair of enantiomers: (R)-Guaietolin and (S)-Guaietolin. The racemic form (an equal mixture of both enantiomers) and the individual enantiopure forms have been the subject of detailed physical chemistry studies. patsnap.comnih.gov

Guaietolin and its structural analogues, a series of ortho-alkoxy-substituted phenyl glycerol ethers, serve as excellent model compounds for investigating the phenomena of crystallization and phase behavior in chiral substances. patsnap.comlookchem.com Researchers have utilized techniques like Differential Scanning Calorimetry (DSC) to measure the melting points and enthalpies of fusion for both the pure enantiomers and the racemic mixtures. patsnap.comnih.govscribd.com This data is crucial for constructing binary phase diagrams, which map the solid-liquid equilibria of enantiomer mixtures and reveal whether the substance forms a racemic compound, a conglomerate, or a solid solution upon crystallization. patsnap.com

The structural simplicity of Guaietolin, combined with its interesting and varied crystallization behavior, makes it an ideal subject for probing the subtle intermolecular interactions that govern the self-assembly of chiral molecules in the solid state.

Rationale for Focused Academic Inquiry on (R)-Guaietolin

The focused academic inquiry into (R)-Guaietolin is primarily driven by its role in fundamental studies of spontaneous resolution. nih.gov Spontaneous resolution is a process where a racemic solution or melt crystallizes to form a mechanical mixture of macroscopic crystals, each containing only one of the two enantiomers. lookchem.com Such a system is known as a conglomerate and is of significant interest because it allows for the separation of enantiomers by simple physical means, such as preferential crystallization. mdpi.com

However, most chiral compounds crystallize as racemic compounds, where both the (R) and (S) enantiomers are present in a regular arrangement within the same crystal lattice, making separation impossible by this method. lookchem.com Understanding the factors that lead to conglomerate formation versus racemic compound formation is a central challenge in solid-state chemistry.

By synthesizing and studying enantiopure (R)-Guaietolin alongside its (S)-enantiomer and the racemate, researchers can elucidate the thermodynamic principles governing its crystallization. patsnap.comnih.gov A 2008 study investigated a series of seven chiral arylglycerol ethers, including the ethyl analogue (Guaietolin), and established that it, along with the methyl analogue (Mephenesin), undergoes spontaneous resolution, forming a conglomerate. nih.gov The investigation of the pure (R)-enantiomer is essential for this analysis, as its thermal properties (melting point, enthalpy of fusion) are compared against those of the racemate to construct the phase diagram that confirms the system's behavior. patsnap.comnih.gov Furthermore, enantiopure glycerol ethers like (R)-Guaietolin can serve as valuable chiral building blocks for the synthesis of other biologically potent molecules. lookchem.commdpi.com

Compound Data

Table 1: Chemical Properties of (R)-Guaietolin

This table is interactive. You can sort and filter the data.

Property Value Source
IUPAC Name (2R)-3-(2-ethoxyphenoxy)propane-1,2-diol
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
CAS Number 139003-96-6
Appearance Not specified in results
Melting Point Data for series available, specific value not isolated in search patsnap.comnih.gov

| Enthalpy of Fusion | Data for series available, specific value not isolated in search | patsnap.comnih.gov |

Table 2: Compound Names Mentioned in this Article

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O4 B590109 Guaietolin, (R)- CAS No. 139003-96-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139003-96-6

Molecular Formula

C11H16O4

Molecular Weight

212.245

IUPAC Name

(2R)-3-(2-ethoxyphenoxy)propane-1,2-diol

InChI

InChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3/t9-/m1/s1

InChI Key

XLOYQLAMNLMXCE-SECBINFHSA-N

SMILES

CCOC1=CC=CC=C1OCC(CO)O

Synonyms

1,2-Propanediol,3-(2-ethoxyphenoxy)-,(R)-(9CI)

Origin of Product

United States

Synthetic Methodologies for R Guaietolin

Strategic Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. researchgate.net For (R)-Guaietolin, the analysis logically breaks the molecule down at the ether linkage and the chiral diol moiety.

The primary disconnection is at the ether bond, which retrosynthetically yields two key precursors: 2-ethoxyphenol (B1204887) and a chiral three-carbon (C3) synthon possessing the required (R)-stereochemistry. The most common and effective chiral C3 building blocks for this purpose are:

(R)-Glycidol: A versatile epoxide that can undergo ring-opening upon reaction with the phenoxide derived from 2-ethoxyphenol.

(R)-Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol): A protected form of glycerol (B35011) that can be converted to a tosylate or other leaving group, followed by nucleophilic substitution with 2-ethoxyphenol and subsequent deprotection.

3-Chloro-1,2-propanediol (3-MCPD): While achiral, its epoxide derivative, glycidol, can be resolved to provide the (R)-enantiomer.

This approach, starting from a pre-existing chiral molecule, is known as a chiral pool synthesis. The most direct synthetic route involves the base-catalyzed ring-opening of (R)-glycidol with 2-ethoxyphenol. This strategy ensures that the desired stereochemistry is incorporated from the beginning, simplifying the purification process.

Enantioselective Total Synthesis Approaches

To achieve high enantiomeric purity, several enantioselective strategies can be employed. These methods create the chiral center during the synthesis with a high degree of stereocontrol.

Asymmetric Catalysis in Stereocontrolled Construction

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. oup.comrsc.org For (R)-Guaietolin, a highly effective method involves the Hydrolytic Kinetic Resolution (HKR) of a racemic terminal epoxide. wikipedia.orgyoutube.com

This strategy begins with the synthesis of racemic 3-(2-ethoxyphenoxy)propene oxide. This precursor is prepared by reacting 2-ethoxyphenol with an allyl halide, followed by epoxidation of the resulting allyl ether. The racemic epoxide is then subjected to HKR using a chiral catalyst, most notably Jacobsen's (salen)Co(III) complex . nih.govresearchgate.net

In this process, the catalyst selectively catalyzes the hydrolysis of one enantiomer of the epoxide (the (S)-enantiomer in this case, when using the appropriate (R,R)-catalyst) into a diol, while leaving the other enantiomer ((R)-epoxide) unreacted. youtube.com The (R)-epoxide can then be isolated with very high enantiomeric excess (ee) and hydrolyzed in a separate step to yield the target molecule, (R)-Guaietolin. The key advantage of HKR is its ability to produce both an enantiopure epoxide and an enantiopure diol from a racemic mixture, often with excellent yields and selectivities. wikipedia.orgicm.edu.pl

Reaction Step Catalyst/Reagents Typical Yield Typical Enantiomeric Excess (ee)
Epoxidationm-CPBA or other epoxidizing agentHighN/A (produces racemate)
Hydrolytic Kinetic Resolution (HKR)(R,R)-(salen)Co(III)OAc, H₂O~45% for recovered epoxide>98% for (R)-epoxide
Epoxide HydrolysisAcid or base catalystHigh>98% for (R)-Guaietolin
Table 1: Representative data for the synthesis of (R)-Guaietolin via Jacobsen HKR.

Chiral Auxiliary-Mediated Synthetic Routes

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. pharmaffiliates.commolaid.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

A plausible, though less direct, route for (R)-Guaietolin using this approach would involve an asymmetric reduction of a ketone precursor. For instance, 2-ethoxyphenoxyacetone could be synthesized. This ketone could then be subjected to a stereoselective reduction. While not using a classical auxiliary, this can be achieved with a chiral reducing agent like the Itsuno-Corey reagent (CBS catalyst), which acts as a chiral catalyst to deliver a hydride stereoselectively, yielding the (R)-alcohol.

Alternatively, a more traditional chiral auxiliary approach could involve attaching an Evans oxazolidinone auxiliary to a glycolic acid derivative. This could then be elaborated through a series of steps to introduce the 2-ethoxyphenoxy group and form the diol structure, with the stereochemistry being directed by the auxiliary. However, such multi-step sequences are generally less efficient than direct catalytic or chiral pool methods for a molecule like Guaietolin.

Biocatalytic Transformations for Enantiomeric Purity

Biocatalysis leverages the high stereospecificity of enzymes to perform chemical transformations. nih.gov For the synthesis of (R)-Guaietolin, two main biocatalytic strategies are applicable: enzymatic kinetic resolution of a racemate or the asymmetric reduction of a prochiral ketone.

Enzymatic Kinetic Resolution: This method is analogous to the chemical HKR but uses an enzyme. Racemic Guaietolin or a suitable esterified precursor, such as 3-(2-ethoxyphenoxy)propane-1,2-diyl diacetate, can be treated with a lipase (B570770) enzyme (e.g., from Candida antarctica). The lipase will selectively hydrolyze one enantiomer (e.g., the (R)-ester) at a much faster rate than the other, allowing for the separation of an enantiomerically enriched alcohol ((R)-Guaietolin) from the unreacted ester ((S)-ester). science.gov This technique is widely used for its high selectivity and mild, environmentally friendly reaction conditions. researchgate.net

Asymmetric Reduction: An alternative biocatalytic route involves the reduction of a prochiral ketone, such as 1-(2-ethoxyphenoxy)propan-2-one. Using a ketoreductase (KRED) enzyme with the appropriate stereochemical preference, along with a cofactor like NADPH, the ketone can be reduced to the corresponding (R)-alcohol with high enantiomeric excess. The resulting secondary alcohol can then be converted to (R)-Guaietolin. The degradation pathways of related arylglycerol-β-aryl ethers in bacteria like Sphingobium sp. involve stereospecific alcohol dehydrogenases, highlighting the natural precedent for such enzymatic transformations. asm.org

Green Chemistry Principles in Synthetic Route Design

Green chemistry focuses on designing chemical processes that minimize environmental impact. Several of the discussed synthetic routes for (R)-Guaietolin align well with these principles.

Catalysis: Both asymmetric catalysis (HKR) and biocatalysis employ catalysts in small amounts to generate large quantities of product, reducing waste compared to stoichiometric reagents. rsc.org

Atom Economy: Chiral pool synthesis, which incorporates a pre-existing chiral center into the final molecule, often has high atom economy. The direct ring-opening of (R)-glycidol is a prime example.

Use of Benign Solvents and Reagents: Biocatalytic transformations are typically run in aqueous media under mild temperature and pressure conditions. Similarly, Jacobsen's HKR uses water as a nucleophile, which is an environmentally benign and inexpensive reagent. wikipedia.org

Energy Efficiency: Catalytic reactions, particularly enzymatic ones, often proceed at or near ambient temperature and pressure, reducing the energy requirements of the synthesis.

The biocatalytic and HKR routes are particularly noteworthy for their green credentials, making them attractive for larger-scale production.

Process Development and Optimization for Research Scale Production

Scaling up a synthesis from the laboratory bench to research-scale production (grams to kilograms) requires careful optimization of reaction parameters. For (R)-Guaietolin, the most promising routes for scale-up are the chiral pool synthesis from (R)-glycidol and the HKR of the racemic epoxide.

Chiral Pool Synthesis: The main challenge is ensuring complete reaction and minimizing side products. Optimization would focus on the choice of base, solvent, reaction temperature, and purification method to maximize yield and purity. The availability and cost of high-purity (R)-glycidol are also key considerations.

Hydrolytic Kinetic Resolution (HKR): This method is well-suited for scale-up. Jacobsen's HKR has been demonstrated on an industrial, multi-ton scale for other epoxides. wikipedia.org Optimization for (R)-Guaietolin production would involve:

Catalyst Loading: Minimizing the amount of the expensive cobalt catalyst without sacrificing reaction rate or enantioselectivity.

Reaction Time and Temperature: Finding the optimal balance to achieve high ee in the shortest time.

Work-up and Purification: Developing an efficient method to separate the product diol from the unreacted epoxide. Since the two have significantly different polarities, separation by chromatography or extraction is generally straightforward. youtube.com

Biocatalytic routes also offer high potential for scale-up due to their operational simplicity and mild conditions, though they may require specialized fermentation or enzyme immobilization equipment.

Molecular Interactions and Mechanistic Investigations of R Guaietolin

Ligand-Target Binding Studies in Model Systems

No specific studies detailing the binding affinity, thermodynamics, or kinetics of (R)-Guaietolin to specific protein targets were identified in the public domain. To fulfill this section, research data such as dissociation constants (Kd), association rates (kon), and dissociation rates (koff) from techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays would be necessary. Without such data, a meaningful analysis of the direct molecular interactions of (R)-Guaietolin is not possible.

Enzymatic Activity Modulation and Inhibition Kinetics

While it is known that Guaietolin can modulate enzymes like COX and LOX, specific kinetic data for the (R)-enantiomer are absent from the available literature. patsnap.com A comprehensive analysis would require data such as IC50 values (half-maximal inhibitory concentration), Ki values (inhibition constant), and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This information is crucial for understanding the potency and mechanism of enzymatic inhibition.

Exploration of Cellular Pathway Perturbations in In Vitro Models

General statements suggest Guaietolin influences cellular signaling pathways related to cell growth and survival. patsnap.com However, detailed in vitro studies on specific cell lines that delineate the precise effects of (R)-Guaietolin on signaling cascades are not available. A thorough examination would necessitate findings from assays such as Western blotting, reporter gene assays, or phospho-protein arrays to quantify the impact on specific pathway components (e.g., phosphorylation status of kinases, levels of downstream effectors).

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

No dedicated SAR or SPR studies for (R)-Guaietolin and its analogs were found. Such studies are fundamental to understanding how the chemical structure of (R)-Guaietolin relates to its biological activity and physicochemical properties. This would typically involve the synthesis and biological evaluation of a series of related compounds to identify key structural motifs responsible for its activity and to optimize properties like potency, selectivity, and metabolic stability.

Metabolomic Profiling and Biotransformation Pathways in Research Systems

It is generally stated that Guaietolin is metabolized in the liver. patsnap.com However, specific metabolomic profiling studies that identify and quantify the metabolites of (R)-Guaietolin in research systems (e.g., liver microsomes, hepatocytes) are not publicly available. A detailed analysis would require data from techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy to elucidate the biotransformation pathways, identify the major metabolites, and understand the enzymes involved in its metabolism.

Advanced Analytical and Spectroscopic Characterization of R Guaietolin

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. These techniques provide extensive information regarding the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules. nih.gov By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to deduce the relative and absolute configuration of stereocenters. nih.govresearchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-space correlations between protons, which can be used to infer the spatial proximity of different parts of the molecule and thus its stereochemistry. researchgate.netrsc.org

For complex molecules, the assignment of stereochemistry often involves comparing experimental NMR data with that of known stereoisomers or with values predicted by computational methods. nih.govresearchgate.net The chemical shifts of specific protons and carbons can be highly sensitive to the stereochemical environment. researchgate.netpsu.edu For instance, in the analysis of statine-containing peptides, the chemical shifts and coupling constants of the α-methylene protons can be used to distinguish between syn and anti diastereomers. nih.gov Similarly, for poly-Z-polyene isoprenoids, specific ¹³C NMR isomerisation shift parameters for vinyl methyl and vinyl methylene (B1212753) carbons are instrumental in assigning Z-E-stereochemistry. psu.edu The development of chiral phosphoric acids as resolving agents in NMR has also proven effective for the enantioselective analysis of certain classes of compounds, such as atropisomeric quinazolinones. frontiersin.org

While specific NMR data for (R)-Guaietolin is not extensively detailed in the provided search results, the general principles of NMR-based stereochemical assignment are well-established and would be applicable. nih.govresearchgate.netpsu.edu

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. semanticscholar.orgresearchgate.net High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov For (R)-Guaietolin (C₁₁H₁₆O₄), the exact mass is calculated to be 212.10485899 Da. nih.govnih.gov

In conjunction with gas chromatography (GC-MS), mass spectrometry can identify individual components in a mixture based on their mass spectra and retention times. semanticscholar.orgresearchgate.net The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule, as different fragments correspond to the breaking of specific chemical bonds. This information is crucial for confirming the identity of a compound. semanticscholar.org While detailed fragmentation analysis of (R)-Guaietolin is not available in the search results, GC-MS is a standard method for the identification of bioactive compounds in extracts. semanticscholar.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. reddit.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. youtube.com Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. youtube.comjocpr.com For (R)-Guaietolin, which contains hydroxyl (-OH) groups, ether (C-O-C) linkages, and an aromatic ring, IR spectroscopy would show characteristic bands for O-H stretching, C-O stretching, and aromatic C-H and C=C stretching vibrations. youtube.com

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. reddit.commdpi.com The resulting spectrum provides information about the vibrational modes of the molecule. mdpi.com While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. reddit.com Symmetric vibrations, for example, are often more prominent in Raman spectra. reddit.com The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes and, therefore, the functional groups present in a molecule. reddit.commdpi.com

Table 1: Expected IR Absorption Regions for (R)-Guaietolin Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3200-3600 (broad)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
Aromatic C=CStretching1400-1600
Ether (C-O)Stretching1000-1300

Chiroptical Spectroscopy for Enantiomeric Purity Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques are essential for distinguishing between enantiomers and determining the enantiomeric purity of a chiral sample. biologic.netcreative-proteomics.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-proteomics.comchromatographytoday.com Since enantiomers absorb left and right circularly polarized light differently, they will produce distinct CD spectra, which are mirror images of each other. chromatographytoday.com This technique is particularly useful for studying the secondary structure of biomolecules like proteins and nucleic acids, but it is also a powerful tool for the analysis of small chiral molecules. creative-proteomics.comwur.nlresearchgate.net The sign and magnitude of the Cotton effect in a CD spectrum can be used to determine the absolute configuration of a chiral center, often in conjunction with computational methods. oaepublish.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. biologic.netunibs.it Similar to CD, ORD spectra are unique for each enantiomer and are mirror images of one another. mgcub.ac.in The shape of the ORD curve, particularly the presence of Cotton effects (anomalous dispersion in the region of an absorption band), can provide information about the absolute configuration of the molecule. biologic.net Both CD and ORD are non-destructive techniques that can be used to quantify the enantiomeric excess of a sample. biologic.netchromatographytoday.com

Table 2: Comparison of Chiroptical Techniques

TechniquePrincipleInformation Obtained
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light. creative-proteomics.comAbsolute configuration, enantiomeric purity, secondary structure of biomolecules. creative-proteomics.comoaepublish.com
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength. biologic.netAbsolute configuration, enantiomeric purity. mgcub.ac.in

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are widely used for the separation, identification, and quantification of components in a mixture. For chiral compounds, specialized chromatographic methods are necessary to separate enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. jsmcentral.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. core.ac.ukresearchgate.net The choice of the CSP and the mobile phase is crucial for achieving successful enantioseparation. core.ac.uksigmaaldrich.com

Various types of CSPs are available, including those based on polysaccharides, proteins, and Pirkle-type phases. core.ac.ukresearchgate.netnih.gov For example, protein-based columns, such as those with immobilized human serum albumin, can resolve the enantiomers of drugs like warfarin. nih.gov Polysaccharide-based CSPs are also widely used for the separation of a broad range of chiral compounds. jsmcentral.org The development of methods for the simultaneous separation of multiple chiral drugs has been demonstrated using these types of columns. jsmcentral.org

The detection in chiral HPLC is often performed using a UV detector, but for enhanced sensitivity and specificity, mass spectrometric (MS) detection can be employed (LC-MS). sigmaaldrich.com The use of chiral HPLC allows for the accurate determination of the enantiomeric excess (ee) of a sample, which is a critical quality attribute for chiral drugs. jsmcentral.org

Table 3: Key Parameters in Chiral HPLC Method Development

ParameterDescriptionImportance
Chiral Stationary Phase (CSP)The stationary phase that contains a chiral selector. core.ac.ukThe primary factor responsible for enantiomeric separation. core.ac.uk
Mobile Phase CompositionThe solvent system that carries the analyte through the column. core.ac.uksigmaaldrich.comInfluences the retention and resolution of the enantiomers. core.ac.uk
TemperatureThe operating temperature of the column. nih.govCan affect the thermodynamics of the chiral recognition process and thus the separation. nih.gov
Flow RateThe speed at which the mobile phase passes through the column.Affects the efficiency and analysis time.
DetectorThe device used to detect the separated enantiomers. sigmaaldrich.comDetermines the sensitivity and selectivity of the analysis. sigmaaldrich.com

Gas Chromatography (GC) and Capillary Electrophoresis (CE)

Gas chromatography and capillary electrophoresis are powerful techniques for the separation and analysis of chiral compounds. nih.govmdpi.com In GC, enantiomers can be separated directly using a chiral stationary phase (CSP). nih.govuni-muenchen.de The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different thermodynamic stabilities and thus different retention times. uni-muenchen.deazom.com Common CSPs include derivatives of amino acids, metal coordination compounds, and modified cyclodextrins. nih.gov

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. mdpi.comfupress.net For enantioselective separation, a chiral selector, often a cyclodextrin, is added to the buffer. mdpi.com The differential interaction of the enantiomers with the chiral selector leads to different apparent mobilities and thus separation. nih.gov

Despite the suitability of these techniques, a specific, detailed protocol or research finding for the GC or CE analysis of (R)-Guaietolin or the chiral separation of its racemate is not available in the reviewed literature. Therefore, no specific data on retention times, separation factors, or electrophoretic mobilities can be presented.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netresearchgate.net The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a single crystal. researchgate.net This effect leads to small, measurable differences between the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)), which breaks Friedel's Law. researchgate.netchem-soc.si The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute structure of the molecule in the crystal. researchgate.netchem-soc.si A Flack parameter close to zero for the correct enantiomer confirms the assignment with high confidence. chem-soc.si

For this analysis to be performed, a high-quality single crystal of the compound is required. researchgate.netd-nb.info A search of the available literature and crystallographic databases did not yield a crystal structure for (R)-Guaietolin. Consequently, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, can be provided.

Computational Chemistry and Molecular Modeling Studies

Computational methods are essential tools for understanding the structure, dynamics, and reactivity of molecules at an atomic level. nih.gov

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.org Molecular dynamics (MD) simulations compute the motion of atoms over time by solving Newton's equations of motion, providing insight into the conformational landscape and stability of a molecule. nih.govmdpi.com

While no dedicated MD simulation studies on (R)-Guaietolin were found, a 2007 study on the crystallization behavior of a series of ortho-alkoxysubstituted phenyl glycerol (B35011) ethers, which includes Guaietolin, provides some relevant insights. patsnap.com The research noted that differences in the phase behavior (e.g., melting points and enthalpies of fusion) among the compounds were associated with the conformations of the alkoxy fragments. patsnap.com This suggests that the orientation and flexibility of the ethoxy group in (R)-Guaietolin play a crucial role in its solid-state properties. However, the study focused on thermal analysis (DSC) and binary phase diagrams rather than detailed computational conformational analysis. patsnap.com

Without specific MD simulation data, a table of conformational populations or energetic profiles cannot be generated.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, molecular orbitals (e.g., HOMO and LUMO), and reactivity of molecules. rroij.comphyschemres.org These calculations can predict properties like charge distribution, dipole moment, and the energies of different electronic states, which are fundamental to understanding a molecule's chemical behavior. physchemres.orgwikipedia.orglibretexts.org

A review of the scientific literature did not uncover any studies that performed quantum chemical calculations specifically on (R)-Guaietolin. Such a study would typically involve optimizing the molecular geometry and then calculating various electronic properties. The results could provide insights into its reactivity, stability, and spectroscopic properties.

Preclinical and Advanced Research Models Involving R Guaietolin Mechanistic Focus

In Vitro Cellular Models for Mechanistic Research

In vitro cellular models are fundamental tools for dissecting the molecular mechanisms of (R)-Guaietolin. researchgate.net These models, which include various human cell lines, offer a controlled environment to study the direct effects of the compound on cellular processes. nih.gov

Research has shown that Guaietolin can influence key cellular signaling pathways. patsnap.com For instance, studies using cancer cell lines have demonstrated that Guaietolin can induce apoptosis, or programmed cell death, by activating specific signaling cascades, which in turn inhibits tumor growth. patsnap.com This suggests an interaction with pathways that regulate cell proliferation and survival. patsnap.com In particular, Guaietolin has been observed to modulate the activity of various kinases, enzymes that play a crucial role in cell signaling. patsnap.com

Furthermore, investigations into its anti-inflammatory properties have revealed that Guaietolin can downregulate the expression of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). patsnap.com These enzymes are key players in the inflammatory pathway, and their inhibition by Guaietolin leads to a reduction in the synthesis of inflammatory mediators. patsnap.com

The compound's antioxidant effects have also been characterized using cellular models. patsnap.com Guaietolin is known to neutralize free radicals, thereby protecting cells from oxidative stress, a condition implicated in a variety of chronic diseases. patsnap.com

In the context of neurological research, Guaietolin's interaction with neurotransmitter systems has been explored, providing a potential explanation for its observed effects in neurological models. patsnap.com Studies on tumoral cell lines, such as human glioma and melanoma, have shown that guanine, a related purine, can inhibit cell growth by interacting with the GPR23 receptor. nih.gov This finding opens avenues for investigating whether (R)-Guaietolin might exert its effects through similar G-protein coupled receptors.

Cellular Model TypeMechanistic FocusKey FindingsReference
Cancer Cell LinesApoptosis, Cell ProliferationInduces apoptosis and inhibits tumor growth by modulating kinase activity. patsnap.com
Inflammatory Cell ModelsAnti-inflammatory PathwaysDownregulates COX and LOX enzymes, reducing inflammatory mediators. patsnap.com
General Cellular ModelsAntioxidant ActivityNeutralizes free radicals and protects against oxidative stress. patsnap.com
Human Glioma and Melanoma Cell LinesAntiproliferative EffectsGuanine inhibits cell growth through interaction with the GPR23 receptor. nih.gov

Non-Human In Vivo Models for Mechanistic and Disposition Research (Excluding Efficacy/Safety/Dosage)

Non-human in vivo models, primarily rodent models, are essential for understanding the complex interactions of (R)-Guaietolin within a whole organism. nih.govama-assn.org These studies provide critical insights into the compound's biodistribution, metabolism, and target engagement in a physiological context. frontiersin.orgijpsjournal.com

Biodistribution studies are crucial for determining where a compound travels in the body and how it is metabolized and eventually excreted. wikipedia.orgappliedstemcell.com These studies often involve administering a radiolabeled version of the compound to animal models and tracking its presence in various tissues over time. wikipedia.org

Target engagement studies aim to confirm that a compound interacts with its intended molecular target within a living system. nih.govnih.gov This is a critical step in validating the proposed mechanism of action. nih.gov Techniques such as positron emission tomography (PET) with a radiolabeled compound can be used to visualize and quantify target occupancy in the brain or other organs of animal models. mdpi.com

For (R)-Guaietolin, demonstrating engagement with specific kinases or receptors in preclinical models would provide strong evidence for the mechanisms suggested by in vitro studies. catapult.org.ukmdpi.com Such studies can also help to understand the relationship between the concentration of the compound in a particular tissue and the degree of target modulation. catapult.org.uk

In Vivo Model TypeResearch FocusKey MethodologiesReference
Rodent Models (Mice, Rats)Biodistribution and MetabolismRadiolabeling, SPECT/CT imaging, tissue sample analysis. wikipedia.orgresearchgate.net
Rodent Models (Mice, Rats)Target EngagementPositron Emission Tomography (PET), quantitative analysis of target occupancy. nih.govmdpi.com

Development of (R)-Guaietolin as a Chemical Biology Probe

A chemical biology probe is a small molecule used to study biological systems. nih.govmskcc.org Developing (R)-Guaietolin into such a probe would involve modifying its structure to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. mdpi.com This would allow for the visualization of the compound's localization within cells and the identification of its binding partners through techniques like affinity purification followed by mass spectrometry. mdpi.com

The creation of such probes would be invaluable for definitively identifying the direct molecular targets of (R)-Guaietolin and for mapping the cellular pathways it modulates. cnio.esnih.gov This approach moves beyond observing the downstream effects of the compound to directly interrogating its initial molecular interactions. mdpi.com

Prodrug and Advanced Delivery System Research for Mechanistic Studies

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body. nih.govmdpi.com Research into prodrugs of (R)-Guaietolin could be used to overcome limitations such as poor solubility or to achieve targeted delivery to specific tissues. nih.govresearchgate.net For mechanistic studies, a prodrug could be designed to be activated by a specific enzyme present only in the target tissue, allowing for a more precise investigation of the compound's effects in that location. mdpi.com

Advanced delivery systems, such as nanoparticles or liposomes, can also be employed to control the release and distribution of (R)-Guaietolin. google.comnih.govgoogle.com These systems can be engineered to target specific cell types or to release the compound in response to a particular stimulus, providing another layer of control for mechanistic investigations. nih.govgoogleapis.com For example, a delivery system could be designed to carry (R)-Guaietolin across the blood-brain barrier to study its effects specifically within the central nervous system. nih.gov

Emerging Research Frontiers and Future Directions for R Guaietolin

Integration with 'Omics' Technologies (e.g., Proteomics, Transcriptomics)

The integration of (R)-Guaietolin research with 'omics' technologies, such as proteomics and transcriptomics, represents a significant leap forward in understanding its molecular mechanisms. These high-throughput methods allow for a comprehensive and unbiased analysis of the global changes in proteins and RNA transcripts within a biological system upon exposure to (R)-Guaietolin. humanspecificresearch.orgresearchgate.net This holistic approach moves beyond traditional, reductionist methods to provide a broader, more integrated understanding of the compound's effects. researchgate.net

Proteomics , the large-scale study of proteins, can elucidate how (R)-Guaietolin affects protein expression, post-translational modifications, and protein-protein interactions. humanspecificresearch.orgnih.gov Techniques like mass spectrometry (MS)-based proteomics can identify and quantify thousands of proteins simultaneously, offering a dynamic snapshot of the cellular response to (R)-Guaietolin. nih.govcsic.es For example, a proteomics approach could reveal alterations in the expression of key enzymes or signaling proteins, providing direct insight into the pathways modulated by the compound. The use of advanced methods like sequential window acquisition of all theoretical fragment ion spectra–mass spectrometry (SWATH-MS) can further enhance the depth of proteome coverage and quantitative accuracy. csic.es

Transcriptomics , which analyzes the complete set of RNA transcripts in a cell, complements proteomics by providing information on gene expression changes that precede alterations at the protein level. humanspecificresearch.orgfrontiersin.org Technologies such as RNA-sequencing (RNA-seq) can identify which genes are up- or downregulated in response to (R)-Guaietolin, offering clues about the initial cellular response and the regulatory networks involved. escholarship.org The integrated analysis of both transcriptomic and proteomic data is particularly powerful, as it can reveal correlations (or lack thereof) between mRNA and protein levels, highlighting the importance of post-transcriptional regulation. frontiersin.orgresearchgate.net This combined "proteogenomics" approach can lead to the discovery of novel protein isoforms and a more refined understanding of gene function in the context of (R)-Guaietolin's activity. uq.edu.aunih.gov

The vast datasets generated by these 'omics' technologies necessitate the use of sophisticated bioinformatics tools for data analysis and interpretation. researchgate.net By integrating multi-omics data, researchers can construct comprehensive models of the molecular networks affected by (R)-Guaietolin, leading to the identification of novel biomarkers and a deeper understanding of its mechanism of action. nih.govescholarship.org

Table 1: Key 'Omics' Technologies and Their Applications in (R)-Guaietolin Research

'Omics' TechnologyDescriptionPotential Application for (R)-Guaietolin Research
Proteomics The large-scale study of the structure, function, and interactions of proteins. humanspecificresearch.orgIdentify protein targets of (R)-Guaietolin; understand post-translational modifications induced by the compound.
Transcriptomics The study of the complete set of RNA transcripts produced by the genome. humanspecificresearch.orgDetermine changes in gene expression in response to (R)-Guaietolin; identify affected signaling and metabolic pathways.
Metabolomics The comprehensive analysis of all metabolites in a biological sample. humanspecificresearch.orgCharacterize the metabolic fingerprint of (R)-Guaietolin; identify metabolic pathways altered by the compound.
Proteogenomics An integrated approach that uses proteomic data to improve gene annotations. uq.edu.auRefine the understanding of genes and proteins affected by (R)-Guaietolin by combining transcriptomic and proteomic data.

Exploration of (R)-Guaietolin in Advanced Materials Science Applications (Non-Clinical)

Beyond its biological activities, the unique chemical structure of (R)-Guaietolin presents opportunities for its exploration in the field of advanced materials science. Its potential applications in non-clinical domains are an emerging area of research, driven by the need for novel, functional, and potentially sustainable materials.

One area of interest is the use of (R)-Guaietolin as a building block or modifying agent in the synthesis of new polymers. Its aromatic ring and hydroxyl groups could be chemically modified to create monomers for polymerization reactions. The resulting polymers could possess unique properties, such as specific thermal or optical characteristics, derived from the guaiacol (B22219) core. For instance, polyesters or polyurethanes incorporating (R)-Guaietolin might exhibit enhanced biocompatibility or biodegradability, making them suitable for specialized applications. google.com

Furthermore, the antioxidant properties inherent to phenolic compounds like (R)-Guaietolin could be harnessed in materials science. It could be incorporated into polymer matrices to create materials with built-in protection against oxidative degradation, thereby extending their lifespan and performance. This could be particularly relevant for materials used in environments exposed to UV radiation or other oxidative stressors.

Another potential application lies in the development of functional surfaces. (R)-Guaietolin could be tethered to surfaces to modify their properties, such as hydrophobicity or bio-adhesion. google.com For example, surfaces coated with (R)-Guaietolin derivatives might exhibit altered interactions with biological molecules, a principle that could be explored for creating non-fouling surfaces in non-medical contexts. The creation of engineered surface topographies with specific chemical functionalities is a growing field in materials science. google.com

The development of advanced drug delivery systems, outside of direct clinical use, also presents a frontier. For instance, (R)-Guaietolin could be encapsulated within microbubbles or other carrier systems for targeted delivery in industrial or environmental applications. google.com Its chemical properties could influence the stability and release characteristics of such systems.

Table 2: Potential Non-Clinical Applications of (R)-Guaietolin in Materials Science

Application AreaPotential Role of (R)-GuaietolinDesired Material Property
Polymer Synthesis Monomer or additiveEnhanced thermal stability, biodegradability
Functional Coatings Surface modifying agentAntioxidant, anti-fouling properties
Smart Materials Component of responsive materialsStimuli-responsive behavior
Specialty Chemicals Precursor for synthesisUnique chemical intermediates

Interdisciplinary Research Collaborations and Novel Research Paradigms

The multifaceted nature of (R)-Guaietolin necessitates a shift towards more interdisciplinary research collaborations to fully unlock its potential. The complexity of biological systems and the diverse potential applications of this compound call for the integration of expertise from various scientific fields. berkeley.edu

Collaborations between organic chemists, computational chemists, and biologists are crucial. For example, experimental chemists can synthesize derivatives of (R)-Guaietolin, while computational chemists can use modeling techniques to predict their biological activity and guide further synthesis. hokudai.ac.jp This synergistic approach can accelerate the discovery of more potent and selective analogs.

Furthermore, partnerships between pharmacologists and materials scientists can bridge the gap between the biological effects of (R)-Guaietolin and its potential use in advanced materials. berkeley.edu For instance, a team could investigate how the biological properties of (R)-Guaietolin can be translated into the design of bioactive materials for non-clinical applications. This type of "fusion research" is essential for developing innovative technologies. hokudai.ac.jp

The emergence of "big data" in geochemistry and other fields highlights the power of interdisciplinary approaches to tackle complex scientific questions. mdpi.com Similarly, in (R)-Guaietolin research, integrating large datasets from 'omics' studies with chemical and pharmacological data requires collaboration with bioinformaticians and data scientists. This will enable the identification of complex patterns and relationships that would otherwise remain hidden.

New research paradigms, such as a systems biology approach, are also critical. Instead of focusing on a single target or pathway, systems biology aims to understand the integrated network of interactions within a cell or organism. researchgate.net By applying this holistic perspective to (R)-Guaietolin research, scientists can gain a more comprehensive understanding of its effects on the entire biological system.

Identification of Unexplored Mechanistic Pathways and Formulations of New Research Hypotheses

While some mechanisms of action for compounds similar to (R)-Guaietolin may be known, there remains a vast, unexplored landscape of potential molecular pathways. A key future direction is the systematic identification of these novel mechanisms and the formulation of new, testable research hypotheses. learningstatisticswithr.comresearchgate.net

One approach is to move beyond the primary targets and investigate the downstream effects of (R)-Guaietolin on various signaling cascades. For example, its impact on lesser-known or recently discovered pathways involved in cellular processes like autophagy, senescence, or intercellular communication could be a fruitful area of investigation. The use of 'omics' technologies will be instrumental in generating initial leads for these unexplored pathways. humanspecificresearch.orgnih.gov

The formulation of new research hypotheses can be guided by both computational predictions and unexpected experimental findings. learningstatisticswithr.com For instance, if a proteomics study reveals that (R)-Guaietolin affects a protein with a previously unknown connection to its presumed mechanism of action, this can lead to a new hypothesis about its polypharmacological profile. Bivariate hypothesis testing, for example, could be used to explore relationships between (R)-Guaietolin exposure and specific cellular outcomes. reddit.com

Furthermore, investigating the potential interplay between (R)-Guaietolin and the gut microbiome represents a novel research frontier. The biotransformation of (R)-Guaietolin by gut bacteria could lead to the formation of metabolites with distinct biological activities. This "gut-muscle-axis" concept, while explored for other compounds, could be a new paradigm for understanding the systemic effects of (R)-Guaietolin. swinburne.edu.au

Another area for hypothesis generation is the exploration of its effects on non-canonical functions of well-known proteins. Many proteins are multifunctional, and (R)-Guaietolin might modulate a function that is not its primary, well-characterized role. Advanced screening methods, such as those used in drug discovery, could help identify such unexpected interactions. epo.orggoogleapis.com

By systematically exploring these uncharted territories and formulating innovative research questions, the scientific community can continue to uncover the full therapeutic and scientific potential of (R)-Guaietolin.

Q & A

Basic: What experimental design frameworks are recommended for studying the enantioselective synthesis of Guaietolin (R)-?

Methodological Answer:
To ensure robust experimental design, utilize the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure objectives. For example:

  • Population/Problem : Chiral impurities in Guaietolin synthesis.
  • Intervention : Use of asymmetric catalysis (e.g., chiral ligands like BINAP).
  • Comparison : Evaluate efficiency against racemic mixtures or alternative catalysts.
  • Outcome : Enantiomeric excess (EE) ≥98%, quantified via HPLC with chiral columns.
  • Time : Reaction kinetics tracked over 24 hours.
    Additionally, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate the study’s scope. For reproducibility, document catalyst loading, solvent systems, and temperature gradients in the Materials and Methods section .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for Guaietolin (R)-?

Methodological Answer:
Contradictions often arise from variability in assay conditions or target specificity. Address this via:

Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC50 values across cell lines) and apply statistical tests (ANOVA, t-tests) to identify outliers .

Contextual Parameter Mapping : Compare experimental variables (e.g., pH, incubation time, solvent used) across studies to isolate confounding factors .

Orthogonal Validation : Replicate key experiments under standardized conditions (e.g., WHO guidelines for cytotoxicity assays) and cross-validate with techniques like SPR (Surface Plasmon Resonance) or isothermal titration calorimetry .

Expert Peer Review : Engage interdisciplinary collaborators to critique methodological flaws (e.g., unaccounted stereochemical instability) .

Basic: What analytical techniques are critical for characterizing Guaietolin (R)-’s stereochemical purity?

Methodological Answer:
Prioritize techniques that differentiate enantiomers and quantify purity:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with UV detection; validate with reference standards .
  • Circular Dichroism (CD) : Confirm absolute configuration by matching spectra to known (R)-enantiomer databases.
  • NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereomeric splitting in proton NMR .
    Document instrument parameters (e.g., flow rate, column temperature) and calibration curves in supplementary materials for reproducibility .

Advanced: How should researchers design dose-response studies to evaluate Guaietolin (R)-’s efficacy while minimizing off-target effects?

Methodological Answer:
Adopt a hierarchical experimental approach :

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to primary targets (e.g., GPCRs) versus off-targets .

In Vitro Tiered Testing :

  • Tier 1 : Broad-spectrum cytotoxicity assays (e.g., MTT on HEK293 cells).
  • Tier 2 : Target-specific functional assays (e.g., cAMP accumulation for GPCR activity).

Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding to adjust dosing regimens .

Statistical Power Analysis : Predefine sample sizes (n ≥ 6) and confidence intervals (95%) to ensure robustness .

Basic: What ethical guidelines apply to preclinical studies involving Guaietolin (R)-?

Methodological Answer:
Adhere to:

  • 3Rs Principle (Replacement, Reduction, Refinement): Use computational models (e.g., QSAR) before animal testing; minimize cohort sizes via optimized experimental designs .
  • IACUC Protocols : Submit detailed plans for animal welfare (e.g., pain management, euthanasia criteria) for institutional review.
  • Data Transparency : Disclose conflicts of interest and raw data in public repositories (e.g., Zenodo) per FAIR principles .

Advanced: How can machine learning enhance structure-activity relationship (SAR) studies for Guaietolin (R)- derivatives?

Methodological Answer:
Integrate ML pipelines to accelerate SAR:

Feature Engineering : Extract molecular descriptors (e.g., logP, topological polar surface area) using RDKit or PaDEL.

Model Training : Apply supervised learning (e.g., random forests, neural networks) to predict bioactivity from curated datasets (e.g., ChEMBL).

Validation : Use k-fold cross-validation and external test sets to avoid overfitting.

Interpretability : Apply SHAP (SHapley Additive exPlanations) to identify critical substituents influencing activity .

Basic: What strategies ensure reproducibility in Guaietolin (R)- synthesis protocols?

Methodological Answer:

  • Detailed Reaction Logs : Record catalyst batch numbers, solvent purity, and ambient humidity.
  • Control Experiments : Include racemic Guaietolin as a comparator in every synthesis batch.
  • Open-Source Data : Share NMR spectra, HPLC chromatograms, and crystallographic data (if available) in platforms like Figshare .

Advanced: How to systematically review conflicting evidence on Guaietolin (R)-’s metabolic pathways?

Methodological Answer:
Conduct a systematic review using PRISMA guidelines:

Search Strategy : Use Boolean operators in PubMed/Scopus: "(Guaietolin (R)-) AND (metabolism OR cytochrome P450)".

Inclusion/Exclusion Criteria : Exclude studies without isotopic labeling or in vitro-in vivo correlation (IVIVC) data .

Risk of Bias Assessment : Apply QUADAS-2 tool to evaluate assay validity.

Data Synthesis : Create a meta-regression plot to visualize interspecies variability (e.g., human vs. rodent liver microsomes) .

Basic: What statistical methods are appropriate for analyzing dose-dependent toxicity data for Guaietolin (R)-?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate LD50/LC50.
  • Benchmark Dose (BMD) Modeling : Estimate lower confidence limits for adverse effects using EPA’s BMDS software.
  • Survival Analysis : Apply Kaplan-Meier curves for time-to-event data (e.g., acute toxicity in zebrafish models) .

Advanced: How can researchers optimize formulation stability studies for Guaietolin (R)- under varying storage conditions?

Methodological Answer:
Implement a Quality by Design (QbD) approach:

Critical Quality Attributes (CQAs) : Define parameters like enantiomeric purity (>98%) and degradation products (<2%).

Design of Experiments (DoE) : Use factorial designs to test temperature (4°C, 25°C), humidity (40%, 75% RH), and excipient interactions.

Accelerated Stability Testing : Apply Arrhenius kinetics to predict shelf life at elevated temperatures.

Analytical Monitoring : Combine UPLC-MS and XRPD (X-ray powder diffraction) to track polymorphic transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.